molecular formula C19H25ClN4O5 B3009329 N-(5-chloro-2-methoxyphenyl)-4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxamide CAS No. 2034605-86-0

N-(5-chloro-2-methoxyphenyl)-4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxamide

Cat. No. B3009329
CAS RN: 2034605-86-0
M. Wt: 424.88
InChI Key: JQHOOKIGSNDEHH-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H25ClN4O5 and its molecular weight is 424.88. The purity is usually 95%.
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Scientific Research Applications

PET Radiotracer Development

A study by Katoch-Rouse et al. (2003) demonstrated the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a compound structurally related to N-(5-chloro-2-methoxyphenyl)-4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxamide. This compound was explored for its potential as a radiotracer for studying CB1 cannabinoid receptors in animal brains using positron emission tomography (PET) (Katoch-Rouse & Horti, 2003).

CB1 Cannabinoid Receptor Study

In 2006, Fan et al. synthesized analogs like 1-(2,4-dichlorophenyl)-4-cyano-5-(4-[11C]methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide, closely resembling the compound , for the study of cerebral cannabinoid receptor (CB1). These compounds displayed higher binding affinity and lower lipophilicity, indicating potential for PET imaging of the CB1 receptor (Fan et al., 2006).

Molecular Interaction Analysis

Shim et al. (2002) explored the molecular interaction of a similar antagonist with the CB1 cannabinoid receptor, focusing on conformational analysis and pharmacophore models. This research offers insights into the binding interactions and potential therapeutic applications of related compounds (Shim et al., 2002).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN4O5/c1-28-10-9-23-17(25)12-24(19(23)27)14-5-7-22(8-6-14)18(26)21-15-11-13(20)3-4-16(15)29-2/h3-4,11,14H,5-10,12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHOOKIGSNDEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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